1-(4-(3-Chlorophenyl)piperazin-1-yl)-3-(1-phenylpropoxy)propan-2-ol hydrochloride

Description

Historical Context and Discovery

The development of 1-(4-(3-chlorophenyl)piperazin-1-yl)-3-(1-phenylpropoxy)propan-2-ol hydrochloride represents a specialized advancement in piperazine-based pharmaceutical chemistry. Piperazine derivatives have been integral to medicinal chemistry since the early 20th century, with their structural versatility enabling applications in antipsychotics, antibiotics, and vasodilators. The discovery of this specific compound aligns with efforts to optimize pharmacokinetic properties through strategic functionalization of the piperazine core.

Early synthesis methods for piperazine derivatives, such as ammoniation of 1,2-dichloroethane or ethanolamine, laid the groundwork for modern modifications. The target compound emerged from methodologies focused on introducing aryl and alkoxy substituents to enhance receptor binding specificity. Patent literature from the mid-2010s highlights innovations in piperazine intermediate synthesis, particularly through stepwise alkylation and aromatic substitution reactions. For instance, WO2016078107A1 details a three-step process for synthesizing 1-(3-chlorophenyl)-4-(3-chloropropyl)piperazine hydrochloride, demonstrating the feasibility of modular piperazine functionalization. These advances provided the technical foundation for developing more complex derivatives like this compound.

Structural Characteristics and Molecular Design

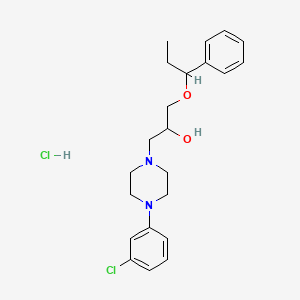

The molecular architecture of this compound (C~22~H~30~Cl~2~N~2~O~2~) integrates four critical domains:

- Piperazine core : A six-membered ring with two nitrogen atoms at positions 1 and 4, enabling hydrogen bonding and cation-π interactions.

- 3-Chlorophenyl substituent : An aromatic group at the piperazine N4 position, enhancing hydrophobic interactions with biological targets.

- 1-Phenylpropoxy side chain : A chiral alkoxy group at the propan-2-ol position, influencing stereoselective binding.

- Hydrochloride salt : Improves aqueous solubility and crystallinity for pharmaceutical formulation.

Table 1: Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | C~22~H~30~Cl~2~N~2~O~2~ |

| Molecular Weight | 425.39 g/mol |

| CAS Registry Number | 1189697-07-1 |

| Key Functional Groups | Piperazine, Chlorophenyl, Ether |

The stereochemistry at the propan-2-ol center (C2) is critical for biological activity, with the (R)-enantiomer showing higher receptor affinity in related compounds. X-ray crystallography of analogous piperazine derivatives confirms chair conformations in the heterocyclic ring, with equatorial orientation of substituents minimizing steric strain.

Synthetic routes typically involve sequential nucleophilic substitutions. For example:

- Piperazine alkylation : Reacting 1-(3-chlorophenyl)piperazine with 1-bromo-3-chloropropane in xylene yields 1-(3-chlorophenyl)-4-(3-chloropropyl)piperazine.

- Etherification : Coupling the intermediate with 1-phenylpropanol under basic conditions introduces the alkoxy side chain.

- Salt formation : Treatment with hydrochloric acid produces the final hydrochloride salt, purified via recrystallization.

This modular approach, optimized in patents such as WO2016078107A1, ensures high purity (>98%) and scalability, with reaction temperatures maintained below 80°C to prevent decomposition. The use of aprotic solvents like xylene and dichloromethane minimizes side reactions, while catalysts like para-toluenesulfonic acid accelerate ring closure.

Properties

IUPAC Name |

1-[4-(3-chlorophenyl)piperazin-1-yl]-3-(1-phenylpropoxy)propan-2-ol;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H29ClN2O2.ClH/c1-2-22(18-7-4-3-5-8-18)27-17-21(26)16-24-11-13-25(14-12-24)20-10-6-9-19(23)15-20;/h3-10,15,21-22,26H,2,11-14,16-17H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPNXHVWWSIKNDB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=CC=C1)OCC(CN2CCN(CC2)C3=CC(=CC=C3)Cl)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H30Cl2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(4-(3-Chlorophenyl)piperazin-1-yl)-3-(1-phenylpropoxy)propan-2-ol hydrochloride, often referred to as a piperazine derivative, has garnered attention in pharmacological research due to its diverse biological activities. This compound's structure suggests potential interactions with various biological targets, making it a candidate for studies in neuropharmacology, antibacterial activity, and enzyme inhibition.

Chemical Structure and Properties

- Molecular Formula : C22H29ClN2O2

- Molecular Weight : 374.93 g/mol

- CAS Number : 1189697-07-1

- IUPAC Name : 1-[4-(3-chlorophenyl)piperazin-1-yl]-3-(1-phenylpropoxy)propan-2-ol hydrochloride

The compound features a piperazine ring, which is known for its significant role in drug design due to its ability to interact with neurotransmitter receptors.

Neuropharmacological Effects

Research indicates that compounds containing the piperazine moiety exhibit various neuropharmacological effects. For instance:

- Antidepressant Activity : Piperazine derivatives have been studied for their potential antidepressant effects, likely through modulation of serotonin receptors.

Antibacterial Properties

Preliminary studies have shown that piperazine derivatives, including this compound, exhibit antibacterial activity against several bacterial strains. The mechanism may involve the disruption of bacterial cell wall synthesis or interference with metabolic pathways.

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Escherichia coli | 15 |

| Staphylococcus aureus | 18 |

| Bacillus subtilis | 14 |

These results suggest moderate antibacterial efficacy, warranting further investigation into structure-activity relationships.

Enzyme Inhibition

The compound has also been evaluated for its ability to inhibit key enzymes:

- Acetylcholinesterase (AChE) : Piperazine derivatives are known to inhibit AChE, which is crucial in the treatment of Alzheimer's disease. This compound may help increase acetylcholine levels in the synaptic cleft.

- Urease Inhibition : Studies have shown that similar compounds exhibit strong urease inhibitory activity, which is significant for treating infections caused by urease-producing bacteria.

Study on Antidepressant Effects

A recent study investigated the antidepressant-like effects of this compound in animal models. The findings indicated that administration resulted in significant reductions in depressive behaviors compared to control groups. The potential mechanism was linked to increased serotonin levels in the brain.

Antibacterial Screening

In a comparative study, this compound was tested against standard antibiotics. The results demonstrated that while it was less effective than conventional antibiotics like penicillin, it showed promising activity against resistant strains of bacteria.

Scientific Research Applications

Antidepressant and Anxiolytic Effects

Research indicates that compounds similar to 1-(4-(3-Chlorophenyl)piperazin-1-yl)-3-(1-phenylpropoxy)propan-2-ol hydrochloride exhibit significant antidepressant and anxiolytic properties. They interact with serotonin receptors (5-HT1A and 5-HT7), which are crucial for mood regulation .

Anticonvulsant Properties

Studies have evaluated the anticonvulsant activity of related piperazine derivatives in animal models of epilepsy. These compounds demonstrated efficacy in reducing seizure frequency and severity, suggesting potential for treating epilepsy .

Antinociceptive Activity

The compound has also shown promise in pain management studies, where it was tested for its ability to alleviate pain in various models, including thermal and chemical nociception tests. This suggests a role in developing new analgesics .

Study 1: Efficacy in Animal Models

A study published in MDPI evaluated the anticonvulsant effects of related compounds using maximal electroshock and psychomotor models. The results indicated a significant reduction in seizure activity, supporting the therapeutic potential of these piperazine derivatives .

Study 2: Pain Management

Another investigation focused on the antinociceptive properties of structurally similar compounds. The findings revealed that these compounds effectively reduced pain responses in rodent models, highlighting their potential use as analgesics .

Comparison with Similar Compounds

3-[4-(3-Chlorophenyl)piperazin-1-yl]-1,1-diphenylpropan-2-ol Hydrochloride

- Structure: Shares the 3-chlorophenylpiperazine core but replaces the 1-phenylpropoxy group with a diphenylpropanol chain.

- Higher molecular weight (MW: ~479 g/mol vs. ~463 g/mol for the target compound) may affect pharmacokinetics .

1-(4-Chlorophenoxy)-3-[4-(4-methoxyphenyl)piperazin-1-yl]propan-2-ol Hydrochloride

- Structure: Features a 4-chlorophenoxy group and 4-methoxyphenylpiperazine.

- Key Differences :

3,3'-(1,4-Phenylenebis(oxy))bis(1-(4-(3-chlorophenyl)piperazin-1-yl)propan-2-ol)

- Structure: A dimeric analogue with two 3-chlorophenylpiperazine-propanol units linked via a phenylenebis(oxy) group.

- Key Differences: Dimeric structure may enhance multivalent receptor interactions but reduce oral bioavailability due to increased MW (~926 g/mol). Potential for dual receptor modulation, unlike the monomeric target compound .

Physicochemical Properties

<sup>a</sup> Calculated using fragment-based methods.

Pharmacological Implications

- Receptor Binding : The 3-chlorophenyl group in the target compound likely enhances 5-HT1A/5-HT2A receptor affinity compared to analogues with methoxy or trifluoromethyl groups .

- Metabolism : The 1-phenylpropoxy chain may slow hepatic clearance compared to shorter alkoxy chains (e.g., propyl or ethyl), prolonging half-life .

Q & A

Q. How can crystallographic data inform the rational design of analogs with improved target selectivity?

- Methodological Answer : Analyze X-ray co-crystal structures of the compound bound to its target (e.g., serotonin receptors). Identify key interactions (e.g., hydrogen bonds with the piperazine nitrogen) and use molecular editing software (e.g., Schrödinger’s Suite) to propose substitutions that enhance affinity. Validate via free-energy perturbation (FEP) calculations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.